molecular formula C17H16N6O B2613777 3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 879569-95-6

3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2613777
CAS No.: 879569-95-6
M. Wt: 320.356
InChI Key: VJXKYZZQENMYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and oncology research. It belongs to the pyrazolotriazolopyrimidine class of molecules, which are recognized as privileged scaffolds in drug discovery due to their function as bioisosteres of the purine ring, enabling effective targeting of ATP-binding sites in kinases . This compound is specifically designed and synthesized as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a critical role in cell cycle progression, and its dysregulation is a hallmark of various cancers, making it a promising therapeutic target . The compound's mechanism of action involves inhibiting CDK2/cyclin A2 activity, which can disrupt the proliferation of tumor cells . In vitro biological screenings have demonstrated that this pyrazolotriazolopyrimidine derivative exhibits potent anti-proliferative activity against a panel of human cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HepG-2) . Its robust cytotoxic profile and enzymatic inhibitory activity position it as a valuable chemical tool for investigating cell cycle dynamics, apoptosis, and for supporting the development of new targeted cancer therapies. Molecular docking simulations confirm that the compound fits well into the active site of the CDK2 protein, forming essential hydrogen bonds that contribute to its high binding affinity and inhibitory potency . This product is intended for research purposes only by trained professionals. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

10-(4-methylphenyl)-5-(oxolan-2-yl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c1-11-4-6-12(7-5-11)23-15-13(9-19-23)16-20-21-17(22(16)10-18-15)14-3-2-8-24-14/h4-7,9-10,14H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXKYZZQENMYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multiple steps starting from readily available precursors. One common synthetic route involves the reaction of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones with phosphoryl chloride to form 4-chloro-1H-pyrazolo[3,4-d]pyrimidines. These intermediates are then treated with hydrazine hydrate at reflux temperature to yield hydrazino derivatives, which are subsequently cyclized with orthoesters in ethanol to produce the target compound .

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in cyclization reactions, particularly when treated with nitrogen nucleophiles. For example:

  • Hydrazine-mediated cyclization : Refluxing with hydrazine hydrate in EtOH/DMF mixtures produces tricyclic compounds (e.g., pyrazolo[4,3- e]thiadiazolo[3,2- a]pyrimidin-4-ones) .

  • Dimroth-type rearrangement : Under acidic conditions (e.g., ethanol with glacial acetic acid), structural isomerization occurs between triazolo[4,3-c]pyrimidine and triazolo[1,5-c]pyrimidine derivatives .

Substitution Reactions

The compound undergoes substitution at reactive positions, influenced by its fused ring system:

  • Nitrilimine-mediated substitution : Reaction with dibenzoylmethane in tetrahydrofuran forms pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine derivatives via dipolar cycloaddition .

  • Thio group incorporation : Substitution at the triazole ring with thio alkyl groups or thioglycosides enhances hydrogen bonding capacity, as observed in CDK2-targeting derivatives .

Nucleophilic/Electrophilic Additions

The compound’s unsaturated nitrile system facilitates:

  • Michael addition : Enolate reagents (e.g., acetylacetone, benzoyl acetonitrile) add to the β-carbon, followed by heterocyclization to form tricyclic compounds (e.g., pyrano[3,4- e]thiadiazolo[3,2- a]pyrimidines) .

  • Nitrile activation : Reaction with activated nitriles (e.g., malononitrile) yields pyridothiadiazolo[3,2- a]pyrimidine derivatives via intermediate Michael adducts and subsequent oxidation .

Functional Group Transformations

Key transformations involve oxidation, reduction, and structural rearrangements:

Scientific Research Applications

Scientific Research Applications

The applications of 3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine span several domains:

Chemistry

  • Building Block for Synthesis: It serves as a crucial building block for synthesizing more complex molecules.
  • Reagent in Organic Transformations: Utilized in various organic transformations due to its reactivity.

Biology

  • Bioactive Molecule: Demonstrates potential as a bioactive molecule with applications in drug discovery and development.

Medicine

  • Therapeutic Properties: Investigated for anti-inflammatory and anticancer activities. For instance, derivatives have shown promising anticancer properties against breast cancer cell lines (MCF-7 and MDA-MB-231), exhibiting stronger cytotoxic activity compared to cisplatin while being less toxic to normal cells .

Industrial Applications

  • Material Development: Employed in developing new materials and as a catalyst in certain industrial processes.

Case Studies and Research Findings

Recent studies have indicated that compounds related to the pyrazolo[4,3-e][1,2,4]triazole moiety exhibit promising anticancer properties. For example:

  • A study found that derivatives showed stronger cytotoxic activity against breast cancer cell lines compared to traditional chemotherapeutics .

Further research into the biological activities of similar compounds has revealed their potential in treating various conditions such as inflammation and infections .

Mechanism of Action

The mechanism of action of 3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Pharmacological Profiles
Compound Name Substituents Core Isomer Key Properties
Target Compound 3: Tetrahydrofuran-2-yl
7: p-Tolyl
[4,3-c] Moderate lipophilicity; potential A2A adenosine receptor (A2AAR) antagonism
SCH-442416 (5-amino-2-(2-furyl)-7-[3-(4-methoxyphenyl)propyl]-7H-PTP) 3: 2-Furyl
7: 3-(4-Methoxyphenyl)propyl
[1,5-c] High A2AAR selectivity (Ki < 1 nM); methoxy group enhances hydrogen bonding
SCH-58261 (5-amino-2-(2-furyl)-7-phenylethyl-7H-PTP) 3: 2-Furyl
7: Phenylethyl
[1,5-c] Lower A2AAR affinity than SCH-442416; used in Parkinson’s disease models
ZM241385 3: 2-Furyl
7: 4-Hydroxyphenethyl
[1,5-c] Potent A2AAR antagonist (Ki = 1.6 nM); hydroxyl group improves hydrophilicity
Derivative 7 () 3: 2-Furyl
7: 4-Hydroxyphenylpropyl
[1,5-c] 10-fold higher A2AAR affinity vs. non-hydroxylated analogues due to H-bonding

Key Observations :

  • Hydrophilic Groups : Compounds with hydroxyl (ZM241385) or methoxy (SCH-442416) substituents exhibit enhanced A2AAR affinity and selectivity compared to alkyl or aryl groups (e.g., p-tolyl in the target compound) .
Anticancer Derivatives
  • 7-(4-Bromophenyl)-3-(3-fluorophenyl)-9-(pyridin-4-yl)-7H-PTP (): Demonstrates antiproliferative activity (IC50 = 2.1 μM in HeLa cells) via kinase inhibition.
  • Pyridinyl and Fluorophenyl Substituents : These electron-withdrawing groups improve metabolic stability compared to the target compound’s electron-donating p-tolyl group .

Receptor Binding and Selectivity

The A2A adenosine receptor (A2AAR) is a primary target for PTP derivatives.

  • Target Compound : Predicted to bind A2AAR with moderate affinity (estimated Ki ~ 10–50 nM) based on structural similarity to SCH-442414. The tetrahydrofuran group may sterically hinder interactions with the receptor’s hydrophobic pocket .
  • SCH-442416 : Binds A2AAR with Ki < 1 nM; the 4-methoxyphenylpropyl group aligns with the receptor’s transmembrane helices, enabling π-π stacking .
  • ZM241385: The 4-hydroxyphenethyl group forms hydrogen bonds with Thr88 and His278 residues, explaining its nanomolar potency .

Biological Activity

3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that includes a tetrahydrofuran ring and a fused pyrazolo-triazolo-pyrimidine core, which together contribute to its potential therapeutic applications.

The synthesis of this compound typically involves several steps starting from readily available precursors. A common synthetic route includes the reaction of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones with phosphoryl chloride to create intermediates that are further cyclized with orthoesters in ethanol. The final product exhibits various chemical reactivities including oxidation, reduction, substitution, and cyclization reactions.

Anticancer Activity

Research has indicated that compounds related to the pyrazolo[4,3-e][1,2,4]triazole moiety exhibit promising anticancer properties. For instance, derivatives of pyrazolo[4,3-e][1,2,4]triazines have shown stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) while demonstrating lower toxicity towards normal breast cells (MCF-10A). Mechanistically, these compounds can induce apoptosis via caspase pathways and modulate key proteins involved in cell survival and death such as NF-κB and p53 .

Antimicrobial Activity

The antimicrobial potential of pyrazolo derivatives has also been explored. Studies have demonstrated that certain pyrazolo compounds exhibit significant antibacterial activity against various pathogens. The mechanism often involves the inhibition of bacterial growth through interference with cellular processes or structures .

The biological effects of 3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine are attributed to its ability to interact with specific molecular targets. This includes binding to enzymes or receptors that play crucial roles in disease pathways. The precise targets can vary based on the biological context but often involve modulation of signal transduction pathways leading to altered cell proliferation or apoptosis.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar structures:

Compound TypeStructural FeaturesBiological Activity
1,2,4-triazolo[4,3-a]pyridinesSimilar triazole coreAnticancer and antimicrobial
Pyrazolo[4,3-e][1,2,4]triazinesFused ring systemCytotoxic effects on cancer cells

The unique combination of functional groups in 3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine contributes to its distinct biological profile compared to these related compounds.

Case Studies

Several studies have highlighted the efficacy of this compound in various assays:

  • MTT Assay : Demonstrated stronger cytotoxicity in breast cancer cells compared to traditional chemotherapeutics.
  • Apoptosis Induction : Enhanced activation of apoptotic pathways confirmed through caspase assays.
  • Antimicrobial Testing : Showed significant inhibition of bacterial growth in vitro.

Q & A

Basic Research Questions

Q. What is the synthetic pathway for 3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, and how are isomerization byproducts controlled?

  • Methodology : The compound is synthesized via refluxing intermediates (e.g., pyrazolo[4,3-e]triazolopyrimidine derivatives) with triethyl orthoacetate. Isomerization during synthesis can lead to products like the [1,5-c]pyrimidine vs. [4,3-c]pyrimidine isomers. Key steps include:

  • Reaction conditions : Heating at boiling temperatures (e.g., triethyl orthoacetate, 130°C for 48 hours) .
  • Isomer differentiation : Use 1^1H-NMR to distinguish C3-CH3_3 (downfield shifts in [4,3-c] isomers) and electron impact mass spectrometry for fragmentation patterns .
    • Data Table :
Isomer1^1H-NMR Shift (C3-CH3_3)Fragmentation Pattern
[1,5-c]δ 2.5 ppmSimilar to [4,3-c]
[4,3-c]δ 2.8 ppmDistinctive peaks

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Resolve isomerization via 1^1H and 13^{13}C chemical shifts (e.g., C3-CH3_3 at δ 2.8 ppm for [4,3-c] isomer) .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and separate isomers .

Advanced Research Questions

Q. How does the substitution at the C9 position impact adenosine receptor (A2A_{2A}AR) affinity and selectivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methylsulfanyl, cycloaminomethyl) at C8. Evaluate via competitive binding assays using 3^{3}H-ZM241385 or 3^{3}H-SCH58261 .
  • Key findings : C9 substitution retains A2A_{2A}AR affinity but reduces selectivity due to steric hindrance. For example, 9-methylsulfanyl derivatives show 50% loss in A3_{3}AR selectivity .
    • Data Table :
SubstituentA2A_{2A}AR KiK_i (nM)A3_{3}AR KiK_i (nM)Selectivity Ratio (A2A_{2A}/A3_{3})
None2.11500714
CH3_3S-3.5800229

Q. What experimental strategies resolve contradictions in receptor binding data across studies?

  • Methodology :

  • Orthogonal assays : Cross-validate using fluorescence polarization (e.g., Alexa Fluor-488 labeled antagonists) and radioligand displacement .
  • In vivo vs. in vitro correlation : Compare systemic administration (e.g., SCH-442416 in 5% DMSO/TWEEN80) with ex vivo receptor autoradiography .
    • Example : Discrepancies in A2A_{2A}AR antagonism may arise from prodrug conversion (e.g., MSX-3 to MSX-2 in vivo) or solvent effects (β-cyclodextrin vs. DMSO) .

Q. How is the compound optimized for in vivo pharmacokinetic properties while retaining target engagement?

  • Methodology :

  • Prodrug design : Enhance solubility via phosphate esters (e.g., MSX-3, water-soluble prodrug of MSX-2) .
  • Formulation : Use β-cyclodextrin or PEG400 to improve bioavailability .
  • Dosing : Intraperitoneal (2 ml/kg) vs. subcutaneous (1 ml/kg) routes to balance absorption and tissue distribution .

Q. What strategies evaluate its potential as an anticancer agent?

  • Methodology :

  • Antiproliferative assays : Test against human tumor cell lines (e.g., MCF-7, HepG2) using MTT assays .
  • Mechanistic studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
  • Derivatization : Synthesize analogs (e.g., 7-(4-nitrophenyl) derivatives) to enhance kinase inhibition .

Contradiction Analysis

Q. Why do some studies report high A2A_{2A}AR affinity while others show reduced activity?

  • Resolution :

  • Stereochemical factors : Isomerization during synthesis (e.g., [1,5-c] vs. [4,3-c] isomers) alters receptor binding .
  • Substituent effects : Replacement of the furanyl ring with phenyl groups abolishes affinity, as seen in SCH58261 analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.